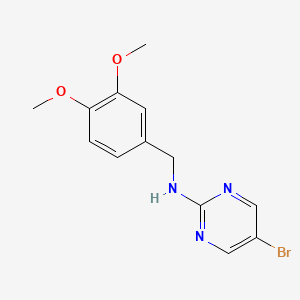![molecular formula C20H25N3 B12343954 4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine](/img/structure/B12343954.png)
4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine is a complex organic compound with the molecular formula C20H25N3 and a molecular weight of 307.43 g/mol . This compound features a unique structure that includes a piperazine ring attached to a dibenzoannulene system, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
The synthesis of 4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine involves multiple steps. One common method starts with the preparation of the dibenzoannulene core, which can be synthesized through a series of cyclization reactions involving aromatic aldehydes and ketones . The piperazine ring is then introduced through nucleophilic substitution reactions, typically using piperazine and appropriate halogenated intermediates . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with active sites, while the dibenzoannulene system can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine include:
5,6,7,12-Tetrahydrodibenzo[a,d]cyclooctene: Shares the dibenzoannulene core but lacks the piperazine ring.
5,6,11,12-Tetrahydrodibenzo[b,f][1,4]diazocine: Contains a similar ring system but with different substituents.
6-substituted 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctenes: Variants with different substituents on the dibenzoannulene core. The uniqueness of 4-(5,6,7,12-Tetrahydrodibenzoannulen-12-yl)piperazin-1-amine lies in its combination of the piperazine ring and the dibenzoannulene system, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H25N3 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
4-(2-tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaenyl)piperazin-1-amine |
InChI |
InChI=1S/C20H25N3/c21-23-14-12-22(13-15-23)20-18-10-3-1-6-16(18)8-5-9-17-7-2-4-11-19(17)20/h1-4,6-7,10-11,20H,5,8-9,12-15,21H2 |
Clave InChI |
RWWGKHDGPQIAIG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(C3=CC=CC=C3C1)N4CCN(CC4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343872.png)
![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12343882.png)

![3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one](/img/structure/B12343906.png)


![1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343937.png)
![7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12343946.png)
![11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343952.png)
![4-[(Hydroxyimino)methyl]pyrimidin-2-amine](/img/structure/B12343958.png)


![2-bromo-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12343969.png)

